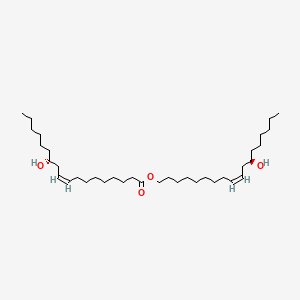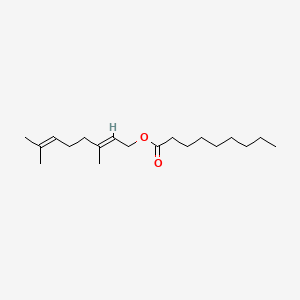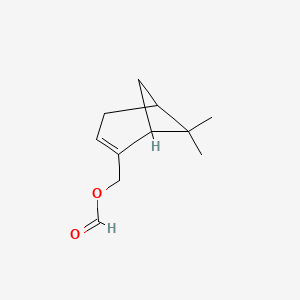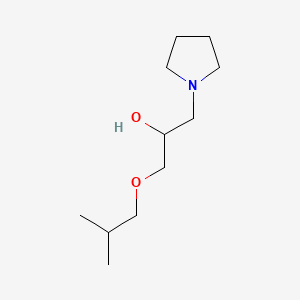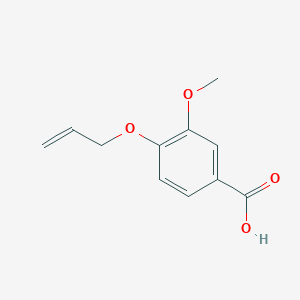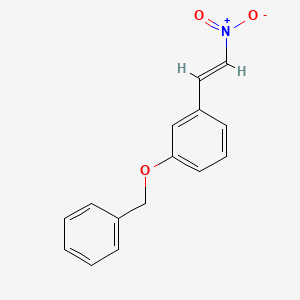
3-ベンジルオキシ-トランス-β-ニトロスチレン
概要
説明
3-Benzyloxy-trans-beta-nitrostyrene is a chemical compound with the molecular formula C15H13NO3 . It has a molecular weight of 255.27 .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxy-trans-beta-nitrostyrene consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a trans-beta-nitrostyrene molecule . The exact structure can be represented by the SMILES string [O-]N+\C=C\c1cccc(OCc2ccccc2)c1 .Physical And Chemical Properties Analysis
3-Benzyloxy-trans-beta-nitrostyrene is a solid substance with a melting point of 93-97 °C (lit.) .科学的研究の応用
殺菌剤および染料の前駆体
この化合物は、工業プロセスにおける粘液生成細菌や真菌の増殖を防止または制御するために使用される化学物質である殺菌剤の合成における化学的前駆体として役立ちます。 さらに、染料の製造にも使用され、さまざまな用途を持つ新しい着色料の開発に貢献しています .
抗血小板療法
3,4-メチレンジオキシ-β-ニトロスチレン(MNS)などのβ-ニトロスチレン誘導体は、血小板凝集を阻止する可能性を示しており、血栓症を予防する上で重要な抗血小板療法における役割を示唆しています .
生物活性
この化合物の生物活性は、特に体内のタンパク質や酵素との相互作用において探求されています。 これにより、新しい治療用途または生物学的メカニズムへの洞察につながる可能性があります .
化学合成
合成化学において、この化合物はさまざまな化学反応の中間体として使用され、研究または産業用途のためにより複雑な分子の合成を支援します .
分析化学
参照化合物として、NMR分光法などの手法を使用してサンプル内の物質を識別または定量化するために分析化学で使用できます .
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and the hazard statement H318, indicating that it causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
作用機序
Target of Action
It is structurally similar to beta-nitrostyrene , which is used in the synthesis of indigo dye and slimicides .
Mode of Action
Beta-nitrostyrene, a structurally similar compound, is known to undergo reactions such as treatment with bromine followed by partial dehydrohalogenation to produce bromo-nitrostyrene, and treatment with ozone to produce 2-nitrobenzaldehyde .
Biochemical Pathways
Beta-nitrostyrene is known to be a precursor in the synthesis of various compounds, including indigo dye and slimicides .
生化学分析
Biochemical Properties
3-Benzyloxy-trans-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that catalyze the hydrolysis of phosphotyrosyl proteins to produce tyrosyl proteins and inorganic phosphate. By inhibiting PTPs, 3-Benzyloxy-trans-beta-nitrostyrene can modulate various signaling pathways within cells. Additionally, it interacts with other biomolecules such as proteins and enzymes, affecting their activity and function.
Cellular Effects
The effects of 3-Benzyloxy-trans-beta-nitrostyrene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTPs by 3-Benzyloxy-trans-beta-nitrostyrene can lead to altered phosphorylation states of proteins, impacting downstream signaling events . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-Benzyloxy-trans-beta-nitrostyrene exerts its effects through binding interactions with biomolecules. It inhibits the activity of PTPs by binding to their active sites, preventing the dephosphorylation of phosphotyrosyl proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and gene expression. Additionally, 3-Benzyloxy-trans-beta-nitrostyrene may interact with other enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxy-trans-beta-nitrostyrene can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Benzyloxy-trans-beta-nitrostyrene is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-Benzyloxy-trans-beta-nitrostyrene vary with different dosages in animal models. At low doses, the compound can effectively inhibit PTPs and modulate cellular signaling pathways without causing significant toxicity . At high doses, 3-Benzyloxy-trans-beta-nitrostyrene may exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
3-Benzyloxy-trans-beta-nitrostyrene is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, the inhibition of PTPs by 3-Benzyloxy-trans-beta-nitrostyrene can lead to altered phosphorylation states of metabolic enzymes, impacting their activity and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3-Benzyloxy-trans-beta-nitrostyrene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, the binding of 3-Benzyloxy-trans-beta-nitrostyrene to transporters can facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of 3-Benzyloxy-trans-beta-nitrostyrene is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Benzyloxy-trans-beta-nitrostyrene may localize to the cytoplasm or nucleus, where it can interact with target proteins and modulate cellular processes. The precise localization of the compound can influence its efficacy in biochemical assays and its overall impact on cellular function.
特性
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMDILDMJAPDU-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24550-32-1 | |
| Record name | 3-Benzyloxy-trans-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



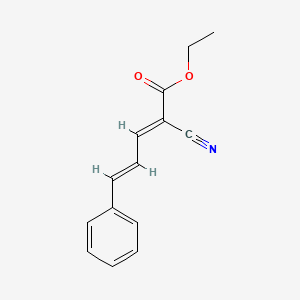

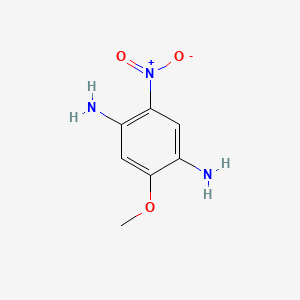
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)

